molecular formula C6H16ClN3O3S B3015887 2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride CAS No. 2375259-21-3

2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride

Cat. No.: B3015887
CAS No.: 2375259-21-3
M. Wt: 245.72
InChI Key: FDIWDHKJTNFSPN-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride is a chemical compound with the molecular formula C6H15N3O3S·HCl and a molecular weight of 245.73 g/mol . This compound is known for its unique structure, which includes an amino group, a dimethylsulfamoyl group, and a butanamide backbone. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride typically involves the reaction of 2-amino-4-butanamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylsulfamoyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and proteins, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific dimethylsulfamoyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-4-(dimethylsulfamoyl)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIWDHKJTNFSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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